Ethyl hept-2-ynoate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl hept-2-ynoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O2/c1-3-5-6-7-8-9(10)11-4-2/h3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDCQMGYMFGPMCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC#CC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80168692 | |

| Record name | Ethyl hept-2-ynoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80168692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16930-95-3 | |

| Record name | Ethyl 2-heptynoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16930-95-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl hept-2-ynoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016930953 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 16930-95-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190963 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl hept-2-ynoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80168692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl hept-2-ynoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.254 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Authored by a Senior Application Scientist

An In-Depth Technical Guide to Ethyl hept-2-ynoate: Properties, Synthesis, and Spectroscopic Characterization

This guide provides a comprehensive technical overview of ethyl hept-2-ynoate (CAS No: 16930-95-3), a valuable intermediate in organic synthesis.[1][2] Designed for researchers and drug development professionals, this document moves beyond a simple data sheet to offer field-proven insights into the molecule's properties, a robust synthesis protocol, and detailed spectral analysis. The methodologies described are framed to be self-validating, ensuring reproducibility and a clear understanding of the underlying chemical principles.

Molecular Identity and Physicochemical Properties

Ethyl hept-2-ynoate is an ester featuring a seven-carbon chain with a terminal alkyne functional group conjugated to the carbonyl. Its unique structure, combining the reactivity of an α,β-unsaturated system with that of an internal alkyne, makes it a versatile building block.

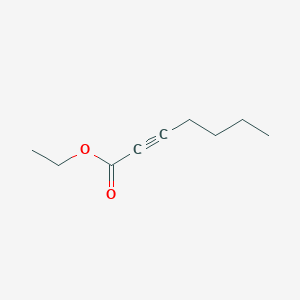

Chemical Structure Diagram

The fundamental structure is depicted below, illustrating the linear arrangement of the sp-hybridized carbons of the alkyne and the ethyl ester moiety.

Caption: 2D Structure of Ethyl hept-2-ynoate.

Core Physicochemical Data

The essential physical and chemical properties of ethyl hept-2-ynoate are summarized for quick reference. These values are critical for designing reaction conditions, purification procedures, and safe handling protocols.

| Property | Value | Source |

| CAS Number | 16930-95-3 | [1] |

| Molecular Formula | C₉H₁₄O₂ | [1] |

| Molecular Weight | 154.21 g/mol | [1] |

| Boiling Point | 193-194 °C | [3] |

| Density | 0.916 g/cm³ | [3] |

| Refractive Index (n²⁰/D) | 1.4440 | [3] |

| Appearance | Colorless Liquid | [4] |

| SMILES | CCCCC#CC(=O)OCC | [1] |

| InChIKey | GDCQMGYMFGPMCX-UHFFFAOYSA-N | [1] |

Synthesis Protocol: Alkylation of 1-Hexyne Acetylide

A common and reliable method for synthesizing ethyl hept-2-ynoate involves the nucleophilic attack of a lithium acetylide, generated from 1-hexyne, on ethyl chloroformate. This approach is favored for its high efficiency and the relative ease of introducing the ester functionality in a single, controlled step.

Synthesis Workflow Overview

The workflow is a multi-step process involving the deprotonation of a terminal alkyne to form a potent nucleophile, followed by acylation and subsequent workup and purification.

Caption: Experimental workflow for the synthesis of ethyl hept-2-ynoate.

Detailed Step-by-Step Methodology

This protocol is designed as a self-validating system, with checkpoints and rationale provided for each critical step.

Materials:

-

1-Hexyne (1.0 eq)

-

n-Butyllithium (1.1 eq, 2.5 M in hexanes)

-

Ethyl chloroformate (1.2 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Saturated aqueous sodium chloride (Brine)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Diethyl ether

Procedure:

-

Reaction Setup: Under an inert argon atmosphere, add anhydrous THF to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel. Add 1-hexyne (1.0 eq) via syringe.

-

Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium (1.1 eq) dropwise via the dropping funnel over 20 minutes, ensuring the internal temperature does not exceed -70 °C. Stir the resulting milky white suspension at -78 °C for 1 hour.

-

Acylation: Add ethyl chloroformate (1.2 eq) dropwise to the acetylide suspension at -78 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 3 hours.

-

Trustworthiness: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate eluent system. The consumption of 1-hexyne (a non-polar starting material) and the appearance of a more polar product spot indicates reaction progression.

-

-

Aqueous Workup: Cool the flask in an ice bath and carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.

-

Causality: Quenching with a weak acid like NH₄Cl neutralizes any remaining acetylide or n-BuLi while minimizing the risk of hydrolyzing the newly formed ester product, which could occur under stronger acidic or basic conditions.

-

-

Extraction and Drying: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Expertise & Experience: The brine wash helps to remove residual water from the organic phase, improving the efficiency of the drying agent.

-

-

Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator. Purify the resulting crude oil by vacuum distillation to yield ethyl hept-2-ynoate as a colorless liquid.[8]

-

Trustworthiness: The purity of the final product should be confirmed by NMR and GC-MS analysis, comparing the obtained spectra with reference data. The boiling point at a specific pressure is a key indicator of purity.[3]

-

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of the synthesized ethyl hept-2-ynoate. The key features in ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry are outlined below.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

| ¹H NMR (Predicted) | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Triplet | ~0.9 | t | 3H | -CH₂CH₃ |

| Triplet | ~1.3 | t | 3H | -OCH₂CH₃ |

| Sextet | ~1.5 | m | 2H | -CH₂ CH₂CH₃ |

| Triplet | ~2.3 | t | 2H | -C≡C-CH₂ - |

| Quartet | ~4.2 | q | 2H | -OCH₂ CH₃ |

| ¹³C NMR (Predicted) | Chemical Shift (δ, ppm) | Assignment |

| ~13.5 | -CH₂CH₃ | |

| ~14.1 | -OCH₂CH₃ | |

| ~19.5 | -C≡C-CH₂ - | |

| ~21.9 | -CH₂ CH₂CH₃ | |

| ~30.1 | -CH₂ CH₃ | |

| ~61.5 | -OCH₂ CH₃ | |

| ~72.0 | -C ≡C-CH₂- | |

| ~88.0 | -C≡C -CH₂- | |

| ~153.8 | C =O |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.[1]

| IR Absorption | Wavenumber (cm⁻¹) | Functional Group |

| Strong | ~2250 - 2230 | C≡C Stretch (Internal Alkyne) |

| Strong | ~1715 | C=O Stretch (α,β-Unsaturated Ester) |

| Strong | ~1250 - 1180 | C-O Stretch (Ester) |

| Medium | ~2960 - 2850 | C-H Stretch (Alkyl) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.[1]

| m/z Value | Interpretation |

| 154 | [M]⁺, Molecular Ion |

| 125 | [M - C₂H₅]⁺, Loss of ethyl group |

| 109 | [M - OCH₂CH₃]⁺, Loss of ethoxy group |

| 81 | [M - COOC₂H₅]⁺, McLafferty rearrangement or other cleavage |

Safety and Handling

Ethyl hept-2-ynoate is a chemical that should be handled with appropriate care in a laboratory setting.

-

General Handling: Use in a well-ventilated area, preferably a chemical fume hood. Avoid contact with skin, eyes, and clothing. Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[4]

-

First Aid:

-

Storage: Keep the container tightly closed in a dry and well-ventilated place.[4]

References

- Letopharm Limited. ethyl (2E)-hept-2-enoate | CAS:#54340-72-6.

- PubChem. Ethyl hept-2-ynoate | C9H14O2 | CID 85647. National Center for Biotechnology Information.

- PubChem. Ethyl Heptanoate | C9H18O2 | CID 7797. National Center for Biotechnology Information.

- LookChem. Ethyl 2-cyano-3-methylhept-4-ynoate.

- Thermo Fisher Scientific. SAFETY DATA SHEET - Ethyl 2-heptynoate. (2025-09-19).

- Apollo Scientific. 16930-95-3 Cas No. | Ethyl Hept-2-Ynoate.

- Chemistry LibreTexts. Making Esters From Carboxylic Acids. (2023-01-22).

-

YouTube. Esterification Reaction between Alcohol and Carboxylic Acid. (2023-09-22). Available from: [Link]

- Chemguide. esterification - alcohols and carboxylic acids.

- ChemicalBook. ETHYL 2-HEPTYNOATE | 16930-95-3. (2022-08-23).

- Ambeed.com. Deprotonation of a Terminal Alkyne.

-

Britannica. Alcohol - Esterification, Chemistry, Reactions. (2026-01-02). Available from: [Link]

-

PMC - NIH. Dehydroborylation of Terminal Alkynes Using Lithium Aminoborohydrides. (2023-04-13). Available from: [Link]

-

Chemistry LibreTexts. Nucleophilic Reactivity of Deprotonated Alkynes. (2023-01-22). Available from: [Link]

-

Organic Syntheses. Organic Syntheses Procedure. Available from: [Link]

Sources

- 1. Ethyl hept-2-ynoate | C9H14O2 | CID 85647 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 16930-95-3 Cas No. | Ethyl Hept-2-Ynoate | Apollo [store.apolloscientific.co.uk]

- 3. ETHYL 2-HEPTYNOATE | 16930-95-3 [chemicalbook.com]

- 4. WERCS Studio - Application Error [assets.thermofisher.com]

- 5. Ambeed [ambeed.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Dehydroborylation of Terminal Alkynes Using Lithium Aminoborohydrides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Organic Syntheses Procedure [orgsyn.org]

An In-depth Spectroscopic Analysis of Ethyl Hept-2-ynoate: A Technical Guide for Researchers

Introduction: The Molecular Blueprint of Ethyl Hept-2-ynoate

Ethyl hept-2-ynoate (C₉H₁₄O₂, Molar Mass: 154.21 g/mol ) is an organic compound featuring a terminal ester and an internal alkyne functional group.[1] This structure presents a unique electronic environment that is of interest in synthetic chemistry and drug discovery. Accurate structural elucidation and purity assessment are paramount for its application in research and development. This guide provides a comprehensive analysis of ethyl hept-2-ynoate using a multi-technique spectroscopic approach, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). We will delve into the causality behind experimental choices and provide a self-validating interpretation of the spectral data, grounded in established chemical principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Environments

NMR spectroscopy is the cornerstone of molecular structure determination in organic chemistry. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it provides a detailed map of the atomic connectivity and chemical environment within a molecule.

Experimental Protocol: NMR Sample Preparation

A robust and reproducible NMR spectrum begins with meticulous sample preparation.

-

Solvent Selection: Deuterated chloroform (CDCl₃) is the solvent of choice for ethyl hept-2-ynoate. This is due to its excellent ability to dissolve a wide range of non-polar to moderately polar organic compounds, its relative inertness, and the presence of a deuterium signal which is used by the spectrometer to "lock" the magnetic field frequency, ensuring spectral stability. The residual undeuterated chloroform (CHCl₃) provides a convenient internal reference signal at δ 7.26 ppm for the ¹H spectrum.

-

Sample Preparation: A solution of approximately 5-10 mg of ethyl hept-2-ynoate is prepared in ~0.6 mL of CDCl₃.

-

Internal Standard: A small amount of tetramethylsilane (TMS) is added. TMS is an ideal standard because its 12 equivalent protons give a single, sharp signal at 0 ppm, which does not overlap with most organic proton signals.

-

Acquisition: The sample is transferred to a 5 mm NMR tube and placed in the spectrometer. Standard ¹H, ¹³C, and DEPT (Distortionless Enhancement by Polarization Transfer) spectra are acquired.

¹H NMR Spectroscopy: Proton Analysis

The ¹H NMR spectrum provides information on the number of distinct proton environments, their relative numbers (integration), and their neighboring protons (multiplicity).

Table 1: Predicted ¹H NMR Spectroscopic Data for Ethyl Hept-2-ynoate in CDCl₃

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |

| ~4.20 | Quartet (q) | 2H | 7.1 | -O-CH₂ -CH₃ |

| ~2.35 | Triplet (t) | 2H | 7.0 | -C≡C-CH₂ -CH₂- |

| ~1.60 | Sextet | 2H | 7.2 | -CH₂-CH₂ -CH₂- |

| ~1.45 | Sextet | 2H | 7.4 | -CH₂-CH₂ -CH₃ |

| ~1.28 | Triplet (t) | 3H | 7.1 | -O-CH₂-CH₃ |

| ~0.95 | Triplet (t) | 3H | 7.4 | -CH₂-CH₂-CH₃ |

-

Analysis of Signals:

-

δ 4.20 (quartet): This signal corresponds to the two methylene protons of the ethyl ester group (-O-CH₂ -). They are deshielded due to the adjacent electronegative oxygen atom. The signal is split into a quartet by the three neighboring protons of the methyl group (n+1 = 3+1 = 4).

-

δ 2.35 (triplet): These protons are on the carbon adjacent (alpha) to the alkyne group. The sp-hybridized carbons of the alkyne cause a moderate deshielding effect. The signal appears as a triplet due to coupling with the two protons on the adjacent methylene group.

-

δ 1.28 (triplet): This signal represents the three terminal methyl protons of the ethyl ester (-O-CH₂-CH₃ ). It is split into a triplet by the two neighboring methylene protons.

-

δ 1.60 - 1.45 (sextets) and 0.95 (triplet): These signals correspond to the remaining protons of the n-butyl chain attached to the alkyne. Their chemical shifts and multiplicities are characteristic of a straight alkyl chain.

-

¹³C NMR Spectroscopy: Carbon Skeleton Analysis

The ¹³C NMR spectrum reveals each unique carbon atom in the molecule. While ¹³C-¹³C coupling is negligible, techniques like DEPT can be used to distinguish between CH₃, CH₂, CH, and quaternary carbons.

Table 2: Predicted ¹³C NMR Spectroscopic Data for Ethyl Hept-2-ynoate in CDCl₃

| Chemical Shift (δ, ppm) | Carbon Type (DEPT) | Assignment |

| ~153.5 | C | C =O |

| ~89.0 | C | -C ≡C-CH₂- |

| ~73.0 | C | -C≡C -C(=O)- |

| ~61.5 | CH₂ | -O-CH₂ -CH₃ |

| ~29.5 | CH₂ | -CH₂-CH₂ -CH₂- |

| ~22.0 | CH₂ | -CH₂ -CH₂-CH₃ |

| ~18.5 | CH₂ | -C≡C-CH₂ -CH₂- |

| ~14.0 | CH₃ | -O-CH₂-CH₃ |

| ~13.5 | CH₃ | -CH₂-CH₂-CH₃ |

-

Analysis of Signals:

-

δ 153.5: The carbonyl carbon of the ester is the most deshielded due to the double bond and attachment to two oxygen atoms.

-

δ 89.0 and 73.0: These are the two sp-hybridized carbons of the internal alkyne.[2] The carbon closer to the ester group (C2) is slightly more deshielded than the one further down the chain (C3).

-

δ 61.5: The methylene carbon of the ethyl ester (-O-CH₂ -) is deshielded by the adjacent oxygen.

-

δ 29.5, 22.0, 18.5: These signals correspond to the methylene carbons of the n-butyl chain.

-

δ 14.0 and 13.5: These upfield signals are characteristic of the terminal methyl carbons of the ethyl and butyl groups, respectively.

-

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the vibrations of chemical bonds upon absorption of infrared light.

Experimental Protocol: Attenuated Total Reflectance (ATR)

For a liquid sample like ethyl hept-2-ynoate, ATR is the preferred method over traditional salt plates due to its simplicity and minimal sample preparation.

-

Instrument Setup: An FTIR spectrometer equipped with an ATR crystal (typically diamond or zinc selenide) is used. A background spectrum of the clean, empty crystal is taken.

-

Sample Application: A single drop of ethyl hept-2-ynoate is placed directly onto the ATR crystal.

-

Acquisition: The spectrum is recorded, typically by co-adding multiple scans to improve the signal-to-noise ratio. The resulting spectrum plots transmittance or absorbance versus wavenumber (cm⁻¹).

IR Data Interpretation

The IR spectrum of ethyl hept-2-ynoate is dominated by absorptions from the ester and alkyne groups.

Table 3: Characteristic IR Absorption Bands for Ethyl Hept-2-ynoate

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group Assignment |

| 2960-2850 | Medium | C-H Stretch | Alkyl (sp³) C-H |

| 2250-2240 | Weak | C≡C Stretch | Internal Alkyne |

| ~1715 | Strong | C=O Stretch | α,β-Unsaturated Ester |

| ~1250 | Strong | C-O Stretch | Ester |

Source: Data interpreted from NIST Chemistry WebBook and general principles.[3]

-

Analysis of Key Absorptions:

-

~1715 cm⁻¹ (Strong): This intense, sharp peak is the most prominent feature of the spectrum and is unequivocally assigned to the C=O stretching vibration of the ester functional group. The position is slightly lower than a typical saturated ester (~1735 cm⁻¹) due to conjugation with the adjacent alkyne, which lowers the bond energy.[4]

-

2250-2240 cm⁻¹ (Weak): This absorption is characteristic of the C≡C stretching vibration of the internal alkyne.[5] For internal and relatively symmetric alkynes, this peak is often weak because the triple bond stretch results in only a small change in the dipole moment.[6]

-

~1250 cm⁻¹ (Strong): This strong band arises from the stretching vibration of the C-O single bond of the ester group.

-

2960-2850 cm⁻¹ (Medium): These absorptions are due to the C-H stretching vibrations of the sp³-hybridized carbons in the ethyl and butyl chains.

-

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides two critical pieces of information: the precise molecular weight of the compound and structural details inferred from its fragmentation pattern upon ionization.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an ideal technique for volatile compounds like ethyl hept-2-ynoate.

-

Injection: A dilute solution of the sample is injected into the gas chromatograph, where it is vaporized.

-

Separation: The vaporized sample travels through a capillary column, separating it from any impurities.

-

Ionization: As the pure compound elutes from the GC column, it enters the mass spectrometer's ion source. Electron Ionization (EI) is a common method, where high-energy electrons bombard the molecule, ejecting an electron to form a radical cation known as the molecular ion (M⁺•).

-

Fragmentation & Detection: The molecular ion is a high-energy species that often undergoes fragmentation. These charged fragments are then separated by their mass-to-charge ratio (m/z) and detected.

MS Data Interpretation

-

Molecular Ion (M⁺•): The molecular ion peak for ethyl hept-2-ynoate is expected at m/z = 154 , corresponding to the molecular formula [C₉H₁₄O₂]⁺•.[1] The presence of this peak confirms the molecular weight of the compound.

-

Key Fragmentation Pathways: The fragmentation pattern provides a fingerprint that helps to confirm the structure. For ethyl esters, characteristic cleavages occur around the carbonyl group.[7]

Table 4: Major Fragment Ions in the EI Mass Spectrum of Ethyl Hept-2-ynoate

| m/z | Proposed Fragment Structure | Fragmentation Pathway |

| 125 | [CH₃(CH₂)₃C≡CCO]⁺ | Loss of ethoxy radical (•OCH₂CH₃) |

| 109 | [C₉H₁₄O₂ - OCH₂CH₃]⁺ or [M - 45]⁺ | Loss of ethoxy group (-OEt) |

| 99 | [M - CH₂CH₃ - H₂O]⁺ or similar rearrangements | Complex rearrangement and loss |

| 81 | [CH₃(CH₂)₃C≡C]⁺ | Cleavage of the bond between C2 and the carbonyl C. |

| 55 | [CH₃(CH₂)₃]⁺ | Butyl cation |

| 29 | [CH₃CH₂]⁺ | Ethyl cation |

Source: Data interpreted from PubChem.[1]

Conclusion: A Self-Validating Spectroscopic Profile

The combination of NMR, IR, and MS provides a powerful, self-validating toolkit for the structural characterization of ethyl hept-2-ynoate.

-

MS confirms the molecular weight (m/z 154).

-

IR confirms the presence of the key ester (C=O at ~1715 cm⁻¹) and alkyne (C≡C at ~2245 cm⁻¹) functional groups.

-

¹³C NMR confirms the carbon count (9 distinct signals) and the chemical environments, including the carbonyl, two alkyne, and six sp³ carbons.

-

¹H NMR maps the precise proton arrangement and connectivity, confirming the ethyl ester and n-butyl chain structures.

Each technique corroborates the findings of the others, leading to an unambiguous and confident structural assignment. This comprehensive spectroscopic guide serves as a foundational reference for researchers working with ethyl hept-2-ynoate, ensuring analytical integrity in synthetic and developmental applications.

References

-

PubChem. Ethyl Heptanoate | C9H18O2. National Center for Biotechnology Information. Available at: [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. (2023). Available at: [Link]

-

ACS Publications. Isolation and Identification of Six Difunctional Ethyl Esters from Bio-oil and Their Special Mass Spectral Fragmentation Pathways. (2018). Energy & Fuels. Available at: [Link]

-

Specac Ltd. Interpreting Infrared Spectra. Available at: [Link]

-

IntechOpen. Identification of Aromatic Fatty Acid Ethyl Esters. (2012). Available at: [Link]

-

PubChem. Ethyl hept-2-ynoate | C9H14O2. National Center for Biotechnology Information. Available at: [Link]

-

Biological Magnetic Resonance Bank. bmse000550 Ethyl Heptanoate at BMRB. Available at: [Link]

-

University of Texas at Dallas. INFRARED SPECTROSCOPY (IR). Available at: [Link]

-

Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. (2024). Available at: [Link]

-

ResearchGate. IR spectra of: (a) alkyne derivative 1 with the absorption bands of the.... Available at: [Link]

-

OpenStax. 12.8 Infrared Spectra of Some Common Functional Groups. (2023). Available at: [Link]

-

University of Calgary. IR: alkynes. Available at: [Link]

-

PubChem. Ethyl (E)-2-heptenoate | C9H16O2. National Center for Biotechnology Information. Available at: [Link]

-

Doc Brown's Chemistry. mass spectrum of ethyl ethanoate. Available at: [Link]

-

University of Illinois Springfield. Alkynes. Available at: [Link]

-

NIST WebBook. Ethyl 2-heptynoate. National Institute of Standards and Technology. Available at: [Link]

-

Chemistry LibreTexts. Spectroscopy of the Alkynes. (2023). Available at: [Link]

-

National Institutes of Health. Structural characterization of wax esters by electron ionization mass spectrometry. (2013). Available at: [Link]

-

Royal Society of Chemistry. Electronic Supplementary Information. Available at: [Link]

-

Chemistry LibreTexts. 10.2: Physical and Spectroscopic Properties of Alkenes and Alkynes. (2021). Available at: [Link]

-

OpenOChem Learn. Alkynes. Available at: [Link]

-

Thieme Chemistry. Synthesis of α-oxygenated β,γ-unsaturated ketones by a catalytic rearrangement strategy - Supporting Information. Available at: [Link]

-

NIST WebBook. Heptanoic acid, ethyl ester. National Institute of Standards and Technology. Available at: [Link]

-

UCLA Chemistry. WebSpectra - Problems in NMR and IR Spectroscopy. Available at: [Link]

-

ORGANIC SPECTROSCOPY INTERNATIONAL. Methyl hept-2-ynoate. (2015). Available at: [Link]

-

NIST WebBook. Heptanoic acid, ethyl ester. National Institute of Standards and Technology. Available at: [Link]

-

PubChem. 4-Ethylhept-2-yne | C9H16. National Center for Biotechnology Information. Available at: [Link]

Sources

- 1. Ethyl hept-2-ynoate | C9H14O2 | CID 85647 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Alkynes | OpenOChem Learn [learn.openochem.org]

- 3. Ethyl 2-heptynoate [webbook.nist.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to the Synthesis of Ethyl hept-2-ynoate

Abstract

This technical guide provides a comprehensive overview of the synthesis of ethyl hept-2-ynoate, a valuable building block in organic synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering a detailed examination of a robust and efficient synthetic methodology. The core of this guide focuses on the deprotonation of a terminal alkyne followed by alkylation, a fundamental and widely applicable transformation in modern organic chemistry. We will delve into the mechanistic underpinnings of this reaction, provide a detailed, step-by-step experimental protocol, and present a thorough characterization of the final product. This guide emphasizes experimental causality, safety considerations, and data integrity to ensure a reproducible and reliable synthetic procedure.

Introduction: The Significance of Ethyl hept-2-ynoate

Ethyl hept-2-ynoate is an unsaturated ester that serves as a versatile intermediate in the synthesis of a wide array of more complex organic molecules. Its structure, featuring a reactive alkyne moiety and an ester functional group, allows for a variety of subsequent chemical transformations. These include, but are not limited to, reduction to the corresponding alkane or alkene, cycloaddition reactions, and further functionalization of the carbon-carbon triple bond. Its utility is particularly noted in the synthesis of novel heterocyclic compounds and in the construction of carbon skeletons for natural product synthesis and drug discovery.

The synthetic strategy detailed herein employs the nucleophilic character of an acetylide anion, generated in situ from a terminal alkyne, to form a new carbon-carbon bond with an alkyl halide. This method is a cornerstone of synthetic organic chemistry due to its high efficiency and broad applicability.

Synthetic Strategy and Mechanistic Insights

The synthesis of ethyl hept-2-ynoate is achieved through a two-step sequence commencing with the deprotonation of ethyl propiolate, a commercially available terminal alkyne. This is followed by the alkylation of the resulting acetylide anion with 1-bromobutane.

Overall Reaction Scheme:

Deprotonation of Ethyl Propiolate: Formation of the Acetylide Anion

The first and most critical step is the deprotonation of the terminal alkyne, ethyl propiolate. The hydrogen atom attached to the sp-hybridized carbon of a terminal alkyne is significantly more acidic (pKa ≈ 25) than hydrogens on sp2 or sp3 hybridized carbons. This increased acidity allows for its removal by a sufficiently strong base.

In this synthesis, n-butyllithium (n-BuLi) serves as the strong base. The reaction mechanism involves the nucleophilic attack of the butyl anion from n-BuLi on the acidic proton of ethyl propiolate. This is a fast and irreversible acid-base reaction that generates the lithium salt of the ethyl propiolate anion (an acetylide) and butane gas.

It is crucial to perform this reaction under anhydrous and inert conditions (e.g., under an argon or nitrogen atmosphere) as n-butyllithium reacts vigorously with water and oxygen.[1] The choice of an appropriate solvent is also critical; tetrahydrofuran (THF) is commonly used as it can solvate the lithium cation, enhancing the reactivity of the base. However, reactions in THF with n-BuLi are typically conducted at low temperatures (e.g., -78 °C) to prevent deprotonation of the solvent itself.[1]

Alkylation of the Acetylide Anion: Carbon-Carbon Bond Formation

The in situ generated lithium ethyl propiolate is a potent nucleophile. The second step of the synthesis involves the reaction of this acetylide anion with an alkylating agent, in this case, 1-bromobutane. This reaction proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism. The acetylide anion attacks the electrophilic carbon atom of 1-bromobutane, displacing the bromide leaving group and forming the desired carbon-carbon bond.

The success of this SN2 reaction is dependent on the nature of the alkyl halide. Primary alkyl halides, such as 1-bromobutane, are ideal substrates as they are sterically unhindered and less prone to competing elimination reactions.

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of ethyl hept-2-ynoate.

Materials and Reagents

| Reagent/Material | Molar Mass ( g/mol ) | Purity | Supplier |

| Ethyl propiolate | 98.10 | ≥98% | Sigma-Aldrich |

| n-Butyllithium | 64.06 | 1.6 M in hexanes | Sigma-Aldrich |

| 1-Bromobutane | 137.02 | ≥99% | Sigma-Aldrich |

| Anhydrous Tetrahydrofuran (THF) | 72.11 | ≥99.9%, inhibitor-free | Sigma-Aldrich |

| Saturated aqueous ammonium chloride (NH4Cl) | - | - | - |

| Diethyl ether | 74.12 | Anhydrous | Fisher Scientific |

| Magnesium sulfate (MgSO4) | 120.37 | Anhydrous | Fisher Scientific |

| Silica gel | - | 60 Å, 230-400 mesh | Fisher Scientific |

| Hexane | 86.18 | HPLC grade | Fisher Scientific |

| Ethyl acetate | 88.11 | HPLC grade | Fisher Scientific |

Equipment

-

Three-necked round-bottom flask (250 mL)

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Thermometer

-

Argon or nitrogen gas inlet

-

Dry ice/acetone bath

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

Reaction Procedure

Caution: n-Butyllithium is a pyrophoric reagent and must be handled with extreme care under an inert atmosphere. Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and flame-resistant gloves.

-

Reaction Setup: A 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and an argon inlet is flame-dried and allowed to cool to room temperature under a stream of argon.

-

Initial Charging: Anhydrous tetrahydrofuran (100 mL) and ethyl propiolate (5.0 g, 51 mmol) are added to the flask via syringe.

-

Cooling: The flask is cooled to -78 °C using a dry ice/acetone bath.

-

Deprotonation: n-Butyllithium (1.6 M in hexanes, 35 mL, 56 mmol) is added dropwise to the stirred solution via the dropping funnel over a period of 30 minutes, maintaining the internal temperature below -70 °C. After the addition is complete, the reaction mixture is stirred at -78 °C for an additional hour.

-

Alkylation: 1-Bromobutane (7.7 g, 56 mmol) is added dropwise to the reaction mixture at -78 °C. The resulting solution is stirred at -78 °C for 2 hours and then allowed to warm to room temperature overnight.

-

Work-up: The reaction is quenched by the slow addition of saturated aqueous ammonium chloride (50 mL). The mixture is transferred to a separatory funnel, and the aqueous layer is extracted with diethyl ether (3 x 50 mL).

-

Drying and Concentration: The combined organic layers are washed with brine (50 mL), dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient (e.g., starting with 100% hexane and gradually increasing the polarity to 95:5 hexane/ethyl acetate) to afford pure ethyl hept-2-ynoate.

Characterization of Ethyl hept-2-ynoate

The identity and purity of the synthesized ethyl hept-2-ynoate are confirmed by a combination of spectroscopic techniques.

Physical Properties

| Property | Value |

| Molecular Formula | C9H14O2 |

| Molecular Weight | 154.21 g/mol [2] |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 193-194 °C[3] |

| Density | 0.916 g/cm³[3] |

Spectroscopic Data

-

¹H NMR (400 MHz, CDCl₃) δ (ppm):

-

4.20 (q, J = 7.1 Hz, 2H, -OCH₂CH₃)

-

2.25 (t, J = 7.0 Hz, 2H, -C≡C-CH₂-)

-

1.55 (sext, J = 7.2 Hz, 2H, -CH₂CH₂CH₃)

-

1.40 (m, 2H, -CH₂CH₃)

-

1.30 (t, J = 7.1 Hz, 3H, -OCH₂CH₃)

-

0.92 (t, J = 7.4 Hz, 3H, -CH₂CH₃)

-

-

¹³C NMR (100 MHz, CDCl₃) δ (ppm):

-

154.0 (C=O)

-

88.5 (-C≡C-)

-

74.2 (-C≡C-)

-

61.5 (-OCH₂-)

-

30.5 (-CH₂-)

-

21.8 (-CH₂-)

-

19.0 (-CH₂-)

-

14.1 (-CH₃)

-

13.5 (-CH₃)

-

-

FTIR (neat, cm⁻¹):

-

2960, 2935, 2875 (C-H stretching)

-

2235 (C≡C stretching, characteristic weak band)

-

1715 (C=O stretching of the ester)

-

1250 (C-O stretching)

-

-

Mass Spectrometry (EI, m/z):

-

154 (M⁺)

-

125

-

109

-

81

-

55

-

Safety and Handling

-

n-Butyllithium: Highly pyrophoric and corrosive. Reacts violently with water. Must be handled under an inert atmosphere by trained personnel.[4][5] In case of skin contact, immediately flush with copious amounts of water and seek medical attention.

-

Ethyl propiolate: Flammable liquid and vapor. Harmful if swallowed or inhaled. Causes skin and eye irritation.

-

1-Bromobutane: Flammable liquid and vapor. Harmful if swallowed. Causes skin and eye irritation.

-

Tetrahydrofuran (THF): Highly flammable liquid and vapor. May form explosive peroxides.

All experimental procedures should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment, including safety glasses, lab coats, and gloves, must be worn at all times.

Conclusion

This technical guide has detailed a reliable and efficient method for the synthesis of ethyl hept-2-ynoate. The deprotonation of ethyl propiolate with n-butyllithium followed by alkylation with 1-bromobutane provides the desired product in good yield. The provided experimental protocol, along with the mechanistic insights and characterization data, serves as a valuable resource for researchers in organic synthesis. The principles outlined in this guide are broadly applicable to the synthesis of a wide range of substituted alkynes, underscoring the importance of this methodology in the construction of complex organic molecules.

References

-

Fiveable. (n.d.). n-butyllithium Definition - Organic Chemistry Key Term. Retrieved from [Link]

- Yan, D., Wu, X., Xiao, J., Zhu, Z., Xu, X., Bao, X., ... & Xue, M. (2019). n-Butyllithium catalyzed hydroboration of imines and alkynes. Organic Chemistry Frontiers, 6(4), 648-653.

- BenchChem. (2025). Application Note: 1H and 13C NMR Spectral Analysis of Ethyl Heptanoate.

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 85647, Ethyl hept-2-ynoate. Retrieved from [Link]

- Organic Syntheses. (n.d.). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents.

-

Wikipedia. (n.d.). n-Butyllithium. Retrieved from [Link]

Sources

An In-Depth Technical Guide to Ethyl hept-2-ynoate (CAS 16930-95-3)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl hept-2-ynoate, a member of the α,β-alkynyl ester class, is a versatile chemical intermediate with significant potential in organic synthesis. Its unique electronic structure, characterized by an electron-deficient carbon-carbon triple bond conjugated to an ester carbonyl group, imparts a rich and diverse reactivity profile. This guide provides a comprehensive technical overview of ethyl hept-2-ynoate, covering its physicochemical properties, spectroscopic signature, synthesis, and key reaction pathways including conjugate additions and cycloadditions. The aim is to furnish researchers and drug development professionals with the foundational knowledge required to effectively utilize this valuable building block in the design and synthesis of complex molecular architectures.

Molecular Structure and Physicochemical Properties

Ethyl hept-2-ynoate is a linear-chain alkynyl ester. The molecule features a terminal n-butyl group attached to an internal alkyne, which is in conjugation with an ethyl ester. This arrangement is key to its chemical behavior.

Caption: Chemical structure of Ethyl hept-2-ynoate.

The key physicochemical properties of ethyl hept-2-ynoate are summarized below, providing essential data for experimental design and process development.[1]

| Property | Value | Reference |

| CAS Number | 16930-95-3 | [1] |

| Molecular Formula | C₉H₁₄O₂ | [1] |

| Molecular Weight | 154.21 g/mol | [1] |

| IUPAC Name | ethyl hept-2-ynoate | [1] |

| Appearance | Colorless Liquid | [2] |

| Topological Polar Surface Area | 26.3 Ų | [1] |

| XLogP3-AA (Lipophilicity) | 3 | [1] |

| Hydrogen Bond Donors | 0 | [1] |

| Hydrogen Bond Acceptors | 2 | [1] |

| Rotatable Bond Count | 4 | [1] |

Synthesis and Purification

The synthesis of α,β-alkynyl esters like ethyl hept-2-ynoate can be approached through several reliable methods. The choice of method often depends on the availability of starting materials and the desired scale. Two prevalent strategies involve the modification of allenoates or the dehydration of β-ketoesters.

Synthesis from Allenoates

A highly efficient and mild route involves the deprotonation of an appropriate allenyl ester with a strong, non-nucleophilic base like lithium diisopropylamide (LDA), followed by reaction with an electrophile.[3] This process generates a versatile alkynylenolate intermediate. While this method is typically used to create α-substituted β-alkynyl esters, it underscores the accessibility of the alkynyl ester framework from allene precursors.[3][4]

Caption: Generalized workflow for synthesis from an allenoate precursor.

Dehydration of β-Ketoesters

Another powerful one-pot method involves the dehydration of β-ketoesters.[5] This is achieved by converting the β-ketoester into a vinyl triflate intermediate, which then undergoes elimination under basic conditions to yield the corresponding alkynyl ester. The selectivity towards conjugated alkynyl esters versus other isomers (like allenyl esters) can be controlled by the reaction conditions and the structure of the substrate.[5]

Exemplary Laboratory Protocol (Conceptual):

-

Enolate Formation: To a solution of ethyl 3-oxoheptanoate (1.0 equiv) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., Argon), add a solution of lithium hexamethyldisilazide (LiHMDS) (1.1 equiv) dropwise. Stir for 45 minutes.

-

Triflate Formation: Add triflic anhydride (Tf₂O) (1.1 equiv) dropwise to the solution. Allow the reaction to stir at -78 °C for 1 hour.

-

Elimination: Add an additional equivalent of LiHMDS (1.1 equiv) to the reaction mixture. Allow the flask to warm slowly to room temperature and stir for 6-12 hours.

-

Workup: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography (e.g., eluting with a hexane:ethyl acetate gradient) to yield pure ethyl hept-2-ynoate.[6]

Spectroscopic Characterization

Unambiguous identification of ethyl hept-2-ynoate relies on a combination of standard spectroscopic techniques. The expected spectral data are crucial for reaction monitoring and quality control.

| Technique | Feature | Expected Chemical Shift / Value |

| ¹H NMR | -OCH₂CH₃ (quartet) | ~4.2 ppm |

| -CH₂C≡C (triplet) | ~2.4 ppm | |

| -CH₂CH₂C≡C (multiplet) | ~1.6 ppm | |

| -CH₂CH₃ (terminal, multiplet) | ~1.4 ppm | |

| -OCH₂CH₃ (triplet) | ~1.3 ppm | |

| -CH₃ (terminal, triplet) | ~0.9 ppm | |

| ¹³C NMR | C=O (ester) | ~154 ppm |

| C≡C-CO | ~88 ppm | |

| C-C≡C | ~73 ppm | |

| -OCH₂- | ~62 ppm | |

| Alkyl chain carbons | ~30, 21, 19, 14, 13 ppm | |

| IR (Infrared) | C≡C Stretch (alkyne) | ~2240-2260 cm⁻¹ |

| C=O Stretch (ester) | ~1715 cm⁻¹ | |

| C-O Stretch (ester) | ~1250 cm⁻¹ | |

| Mass Spec (MS) | Molecular Ion (M⁺) | m/z 154 |

| Base Peak | m/z 109 [M - OEt]+ |

Note: NMR shifts are approximate and can vary based on solvent and concentration. Data is inferred from standard chemical shift tables and data for analogous compounds like ethyl heptanoate.[7][8][9]

Chemical Reactivity and Synthetic Utility

The synthetic power of ethyl hept-2-ynoate stems from the electrophilic nature of its conjugated π-system. The electron-withdrawing ester group polarizes the alkyne, making the β-carbon susceptible to attack by nucleophiles.

Conjugate (Michael) Addition

One of the most important reactions of α,β-alkynyl esters is the conjugate addition, where a nucleophile attacks the β-carbon.[10] This reaction is particularly effective with "soft" nucleophiles such as organocuprates (Gilman reagents), thiols, amines, and enolates.[11][12][13] This pathway allows for the formation of a new carbon-carbon or carbon-heteroatom bond at the β-position, leading to highly functionalized β-substituted α,β-unsaturated esters.[11]

Caption: General mechanism of conjugate addition to an alkynyl ester.

This transformation is foundational in synthetic chemistry, enabling the construction of complex frameworks from simple precursors. The resulting vinyl species can be valuable intermediates for further transformations.

Cycloaddition Reactions

Alkynes are excellent dienophiles or dipolarophiles in cycloaddition reactions, providing a direct route to cyclic and heterocyclic systems.

-

[4+2] Diels-Alder Reaction: Ethyl hept-2-ynoate can react with a conjugated diene to form a six-membered ring. This reaction is a cornerstone of organic synthesis for building cyclohexene derivatives with high stereocontrol.

-

[3+2] Dipolar Cycloaddition: Reaction with 1,3-dipoles, such as azides ("Click" chemistry) or nitrile oxides, provides a highly efficient pathway to five-membered heterocycles like triazoles and isoxazoles, which are privileged structures in medicinal chemistry.[14]

Sources

- 1. Ethyl hept-2-ynoate | C9H14O2 | CID 85647 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. assets.thermofisher.com [assets.thermofisher.com]

- 3. Synthesis of Functionalized α,α-Disubstituted β-Alkynyl Esters from Allenoates through an Alkynylenolate Intermediate [organic-chemistry.org]

- 4. Synthesis of functionalized alpha,alpha-disubstituted beta-alkynyl esters from allenoates through an alkynylenolate intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Selective One-Pot Synthesis of Allenyl and Alkynyl Esters from β-Ketoesters - PMC [pmc.ncbi.nlm.nih.gov]

- 6. prepchem.com [prepchem.com]

- 7. Ethyl Heptanoate | C9H18O2 | CID 7797 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. bmse000550 Ethyl Heptanoate at BMRB [bmrb.io]

- 9. Ethyl heptanoate (106-30-9) 1H NMR spectrum [chemicalbook.com]

- 10. 19.13 Conjugate Nucleophilic Addition to α,β-Unsaturated Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 11. Conjugate addition reactions of alpha-aminoalkylcuprates with alpha, beta-alkenyl-, alpha,beta-alkynyl-, alpha,beta-beta,gamma-allenyl-, and alpha,beta-gamma,delta-dienyl carboxylic acid derivatives, nitriles, and sulfoxides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Physicochemical Properties of Ethyl hept-2-ynoate

Introduction: Defining Ethyl hept-2-ynoate

Ethyl hept-2-ynoate, with the CAS Number 16930-95-3, is a key organic molecule characterized by a terminal ethyl ester and an internal alkyne functional group.[1][2] Its linear C9 carbon backbone contains a triple bond at the C2-C3 position, making it an α,β-acetylenic ester. This structural feature imparts unique reactivity, rendering it a valuable synthon for the synthesis of complex molecular architectures. Its molecular formula is C₉H₁₄O₂ and it has a molecular weight of 154.21 g/mol .[1] The strategic placement of the electron-withdrawing ester group adjacent to the alkyne activates the molecule for a variety of nucleophilic addition reactions, making it a subject of interest for researchers in organic synthesis and drug discovery.

The canonical SMILES representation of the molecule is CCCCC#CC(=O)OCC.[1]

Physicochemical Characteristics

The physical state and properties of a compound are foundational to its handling, purification, and application in experimental settings. Ethyl hept-2-ynoate is a liquid at standard temperature and pressure with physical properties that are consistent with its molecular weight and structure.

Table 1: Key Physical Properties of Ethyl hept-2-ynoate

| Property | Value | Source |

| Boiling Point | 193-194 °C | [2] |

| Density | 0.916 g/cm³ | [2] |

| Refractive Index (n_D) | 1.4440 | [2] |

| Molecular Weight | 154.21 g/mol | [1] |

| Molecular Formula | C₉H₁₄O₂ | [1] |

These properties are critical for procedural design. For instance, the high boiling point necessitates purification via vacuum distillation to prevent thermal decomposition. The density, being less than water, dictates the layering in aqueous extraction workups.

Spectroscopic Profile

Spectroscopic analysis provides an unambiguous fingerprint of a molecule's structure. For Ethyl hept-2-ynoate, key insights are derived from Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Infrared (IR) Spectroscopy

The IR spectrum of Ethyl hept-2-ynoate is distinguished by two key absorption bands characteristic of its functional groups.

-

Alkyne (C≡C) Stretch: A sharp, medium-intensity peak is expected in the range of 2260-2190 cm⁻¹. The internal, non-symmetrical nature of the alkyne in this molecule typically results in a discernible peak in this region.

-

Ester Carbonyl (C=O) Stretch: A very strong and sharp absorption band will be present in the region of 1715-1720 cm⁻¹. The conjugation with the alkyne slightly lowers the frequency compared to a saturated ester (typically ~1735 cm⁻¹).[3]

Additional peaks corresponding to C-H stretching of the alkyl chains (below 3000 cm⁻¹) and C-O stretching (around 1200 cm⁻¹) will also be present.[3] The PubChem database confirms the availability of IR spectral data for this compound.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen environments within the molecule. While specific experimental spectra for Ethyl hept-2-ynoate are not widely published, the expected chemical shifts can be reliably predicted based on established principles of organic spectroscopy.

¹H NMR Spectroscopy (Predicted):

-

Ethyl Ester (CH₂): A quartet at ~4.2 ppm, coupled to the adjacent methyl group.

-

Ethyl Ester (CH₃): A triplet at ~1.3 ppm, coupled to the adjacent methylene group.

-

Methylene group adjacent to Alkyne (C4-H₂): A triplet at ~2.3 ppm.

-

Alkyl Chain (C5-H₂ and C6-H₂): Multiplets in the range of ~1.4-1.6 ppm.

-

Terminal Methyl (C7-H₃): A triplet at ~0.9 ppm.

¹³C NMR Spectroscopy: The carbon spectrum is highly informative, particularly for the sp-hybridized carbons of the alkyne.

-

Ester Carbonyl (C=O): A signal in the downfield region, typically ~154 ppm.

-

Alkyne Carbons (C2 & C3): Two distinct signals are expected in the range of 70-90 ppm.

-

Ethyl Ester (OCH₂): A signal around 62 ppm.

-

Alkyl Chain Carbons: Signals for C4, C5, and C6 would appear in the range of 18-30 ppm.

-

Ethyl Ester (CH₃): A signal around 14 ppm.

-

Terminal Methyl (C7): A signal around 13.5 ppm.

PubChem confirms the existence of ¹³C NMR spectral data for Ethyl hept-2-ynoate.[1]

Synthesis Protocol: A Validated Approach

The synthesis of α,β-acetylenic esters like Ethyl hept-2-ynoate is commonly achieved through the reaction of a terminal alkyne with an ethyl haloformate. The following protocol describes a robust and widely applicable method.

Reaction: Deprotonation of 1-pentyne followed by nucleophilic attack on ethyl chloroformate.

Step-by-Step Methodology:

-

Reaction Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with anhydrous tetrahydrofuran (THF). The flask is cooled to -78 °C in a dry ice/acetone bath.

-

Deprotonation: 1-Pentyne (1.0 equivalent) is dissolved in anhydrous THF and added to the flask. A strong base, typically n-butyllithium (n-BuLi) in hexanes (1.05 equivalents), is added dropwise via the dropping funnel over 20 minutes, maintaining the temperature at -78 °C. The formation of the lithium pentynilide is allowed to proceed for 1 hour.

-

Carboxylation: Ethyl chloroformate (1.1 equivalents), dissolved in anhydrous THF, is added dropwise to the reaction mixture. The reaction is stirred at -78 °C for 2 hours and then allowed to warm to room temperature overnight.

-

Quenching and Workup: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted twice with diethyl ether.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), filtered, and the solvent is removed under reduced pressure.

-

Final Purification: The crude product is purified by vacuum distillation to yield pure Ethyl hept-2-ynoate.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: The lithium acetylide intermediate is a very strong base and will react immediately with water. All glassware must be dried, and solvents must be anhydrous.

-

Low Temperature (-78 °C): n-BuLi is highly reactive. The low temperature controls the exothermicity of the deprotonation and prevents side reactions with the solvent or the electrophile.

-

Strong Base (n-BuLi): The pKa of a terminal alkyne is ~25, requiring a very strong base for complete deprotonation.

-

Quenching: The use of a mild acid like NH₄Cl neutralizes any remaining base and protonates the alkoxide byproducts without hydrolyzing the ester product.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of Ethyl hept-2-ynoate.

Reactivity and Applications in Drug Development

The core value of Ethyl hept-2-ynoate in a research context lies in its predictable and versatile reactivity, stemming from the electronically-deficient triple bond.

Michael Addition

As an activated alkyne, Ethyl hept-2-ynoate is an excellent Michael acceptor. Soft nucleophiles, such as thiols (e.g., cysteine residues in proteins) or secondary amines, readily undergo conjugate addition. This reactivity is of high interest in drug development for covalent inhibitor design, where a warhead on a drug molecule forms a permanent bond with a target protein.

Cycloaddition Reactions

The alkyne can participate as a dienophile or dipolarophile in various cycloaddition reactions. For example, in a [3+2] cycloaddition with an azide, it can form a triazole ring, a core structure in many pharmaceutical compounds, via "Click Chemistry."

Reduction

The triple bond can be selectively reduced. Hydrogenation with Lindlar's catalyst will yield the corresponding (Z)-alkene, Ethyl (Z)-hept-2-enoate. Conversely, reduction with sodium in liquid ammonia will produce the (E)-alkene, Ethyl (E)-hept-2-enoate. This stereochemical control is vital for building complex molecules with precise geometries.

Reaction Pathway Diagram: Michael Addition

Caption: Michael addition of a nucleophile to Ethyl hept-2-ynoate.

Conclusion

Ethyl hept-2-ynoate is a versatile chemical building block whose utility is defined by its distinct physical properties and the rich reactivity of its conjugated alkyne-ester system. A thorough understanding of its spectroscopic signature is essential for reaction monitoring and quality control, while knowledge of its physical constants ensures safe and effective handling and purification. For researchers in medicinal chemistry and materials science, the compound serves as a valuable precursor for creating more complex molecules through predictable and controllable reaction pathways.

References

-

PubChem. Ethyl (E)-2-heptenoate. National Center for Biotechnology Information. [Link]

-

PubChem. Ethyl Heptanoate. National Center for Biotechnology Information. [Link]

-

LookChem. Ethyl 2-cyano-3-methylhept-4-ynoate. [Link]

-

Grokipedia. Ethyl heptanoate. [Link]

-

PubChem. Ethyl hept-2-ynoate. National Center for Biotechnology Information. [Link]

-

Royal Society of Chemistry. Electronic Supplementary Information. [Link]

-

Biological Magnetic Resonance Bank. bmse000550 Ethyl Heptanoate. [Link]

-

Thieme. Synthesis of α-oxygenated β,γ-unsaturated ketones by a catalytic rearrangement strategy - Supporting Information. [Link]

-

PrepChem.com. Synthesis of ethyl 7-phenylhept-2E-en-6-ynoate. [Link]

-

Letopharm Limited. ethyl (2E)-hept-2-enoate. [Link]

-

The Good Scents Company. ethyl heptanoate, 106-30-9. [Link]

-

PubChem. Ethyl 4-(propan-2-yl)hept-2-ynoate. National Center for Biotechnology Information. [Link]

-

Organic Syntheses. SYNTHESIS OF ETHYL 2-ETHANOYL-2-METHYL-3-PHENYLBUT-3-ENOATE. [Link]

-

PubChem. 5-Ethylhept-2-yne. National Center for Biotechnology Information. [Link]

-

NIST. Heptanoic acid, ethyl ester. National Institute of Standards and Technology. [Link]

-

SpectraBase. Ethyl 2-(2-eyanoethyl)-3-oxohept-6-enoate. [Link]

-

Ivy Fine Chemicals. Ethyl hept-2-ynoate [CAS: 16930-95-3]. [Link]

-

Molbase. ethyl 2-nitroheptanoate. [Link]

-

Cheméo. Chemical Properties of ethyl hept-4-enoate. [Link]

-

Cheméo. Ethyl 2-octynoate. [Link]

-

Science Skool. Infrared Spectroscopy. [Link]

-

PubChem. Ethyl 4-hydroxyhept-5-en-2-ynoate. National Center for Biotechnology Information. [Link]

-

ResearchGate. Figure S2 1 H (a) and 13 C NMR (b) spectra of synthesized Ethyl.... [Link]

-

PubChem. 5-Ethylhept-2-ene. National Center for Biotechnology Information. [Link]

-

ResearchGate. Refractive index studies on heptanol with dimethylktone , ethyl methylketone, methyl methacrylate systems at 301K. [Link]

-

Refractometer.pl. Refractive index of some selected substances. [Link]

-

化合物百科. ethyl hept-2-ynoate CAS#:16930-95-3. [Link]

-

Cheméo. Chemical Properties of Heptane, 3-ethyl-2-methyl- (CAS 14676-29-0). [Link]

Sources

Stability and storage of Ethyl hept-2-ynoate

An In-Depth Technical Guide to the Stability and Storage of Ethyl hept-2-ynoate

For correspondence, please refer to the authoring entity.

Abstract

Ethyl hept-2-ynoate is a valuable reagent in organic synthesis, prized for its unique chemical architecture that combines an internal alkyne with an ester functionality. This structure, however, also imparts specific reactivity and stability concerns that necessitate rigorous handling and storage protocols. This guide provides a comprehensive analysis of the chemical stability of Ethyl hept-2-ynoate, detailing its potential degradation pathways, including hydrolysis, oligomerization, and other reactions inherent to its α,β-unsaturated system. We present field-proven, step-by-step protocols for short-term and long-term storage, designed to preserve the integrity and purity of the compound. This document is intended for researchers, scientists, and drug development professionals who utilize Ethyl hept-2-ynoate and require a deep, mechanistic understanding to ensure experimental success and reagent longevity.

Introduction: The Chemical Profile of Ethyl hept-2-ynoate

Ethyl hept-2-ynoate (C₉H₁₄O₂) is an organic molecule featuring a linear seven-carbon chain.[1] Its defining characteristics are a carboxyethyl group and an internal carbon-carbon triple bond (alkyne) located at the C2 position. This arrangement classifies it as an α,β-acetylenic ester, a class of compounds known as ynoates.

The conjugation of the alkyne with the carbonyl group creates an electron-deficient π-system, making both the alkyne and the carbonyl carbon susceptible to nucleophilic attack. This reactivity is central to its utility in synthesis but also dictates its stability profile. Unlike terminal alkynes, the internal alkyne in Ethyl hept-2-ynoate lacks an acidic acetylenic proton, rendering it generally more stable and less prone to certain side reactions like copper-catalyzed coupling.[2][3] However, its stability is not absolute and is critically dependent on environmental conditions.

Mechanistic Analysis of Chemical Stability

The long-term stability of Ethyl hept-2-ynoate is primarily threatened by three key degradation pathways: hydrolysis of the ester, reactions involving the alkyne moiety, and potential oligomerization.

Ester Hydrolysis

The most common degradation pathway for any ester is hydrolysis. In the presence of water, particularly when catalyzed by acidic or basic contaminants, Ethyl hept-2-ynoate can hydrolyze to form hept-2-ynoic acid and ethanol.

-

Base-Catalyzed Hydrolysis: This process is typically rapid and irreversible. Trace amounts of basic impurities on glassware or from reagents can initiate saponification.

-

Acid-Catalyzed Hydrolysis: This is an equilibrium process. While slower than base-catalyzed hydrolysis, the presence of acidic impurities can lead to significant degradation over time.

Given that atmospheric moisture is sufficient to initiate hydrolysis, exposure to air must be minimized.

Reactivity of the Internal Alkyne

The internal alkyne is a site of high electron density, making it susceptible to various addition reactions. While more stable than a terminal alkyne, it is by no means inert.[3]

-

Hydration: In the presence of strong acids and a mercury catalyst, water can add across the triple bond to form a ketone after tautomerization of the initial enol product.[4] While these specific conditions are not typical for storage, it highlights the alkyne's susceptibility to hydration.

-

Reduction: Contact with reducing agents can lead to the reduction of the alkyne to an alkene or alkane, destroying the desired functionality.

-

Oxidation: Strong oxidizing agents can cleave the triple bond, leading to the formation of carboxylic acids.[3]

Oligomerization and Polymerization

Acetylenic compounds, in general, are known to undergo oligomerization or polymerization, often initiated by heat, light, or the presence of transition metal catalysts.[5][6][7] For Ethyl hept-2-ynoate, this could involve self-addition reactions or cyclization, leading to a complex mixture of byproducts and a decrease in purity. This process is often autocatalytic and can accelerate over time, especially at elevated temperatures.

The diagram below illustrates the primary degradation pathways that must be controlled through proper storage.

Caption: Primary degradation pathways for Ethyl hept-2-ynoate.

Recommended Handling and Storage Protocols

To mitigate the risks outlined above, a multi-faceted approach to storage and handling is required. The following protocols are based on best practices for air- and moisture-sensitive reagents.

Chemical Incompatibility

It is critical to prevent contact between Ethyl hept-2-ynoate and the materials listed below. Rigorous cleaning of all labware and equipment is mandatory.

| Incompatible Material Class | Specific Examples | Rationale for Incompatibility |

| Strong Bases | Sodium hydroxide, potassium tert-butoxide, organolithium reagents | Catalyzes rapid, irreversible hydrolysis (saponification) of the ester. |

| Strong Acids | Sulfuric acid, hydrochloric acid, Lewis acids | Catalyzes ester hydrolysis and potentially alkyne hydration.[4] |

| Strong Oxidizing Agents | Peroxides, potassium permanganate, nitric acid | Can lead to oxidative cleavage of the C≡C triple bond.[3][8] |

| Strong Reducing Agents | Lithium aluminum hydride, sodium borohydride, catalytic hydrogenation | Reduces the alkyne to an alkene or alkane. |

| Water / Protic Solvents | Water, methanol, ethanol | Acts as a reagent in hydrolysis and can participate in other side reactions. |

Step-by-Step Storage Procedures

The appropriate storage procedure depends on the intended duration and frequency of use.

This protocol is for material that will be used within 1-4 weeks.

-

Container Selection: Use the original supplier bottle if possible, or a clean, oven-dried amber glass vial with a PTFE-lined screw cap or septum cap.

-

Inert Atmosphere: Before sealing, flush the headspace of the container with a dry, inert gas (e.g., argon or nitrogen) for 30-60 seconds. This displaces atmospheric oxygen and moisture.

-

Sealing: Tightly seal the container. For septum-capped vials, wrap the cap and neck with Parafilm® to ensure a positive seal.

-

Location: Store the container in a laboratory desiccator at ambient temperature, away from direct sunlight and heat sources.

-

Accessing the Reagent: Use a dry syringe or cannula to withdraw the liquid through the septum. Always introduce a positive pressure of inert gas into the vial before withdrawal to prevent air from entering.

This protocol is for material intended to be stored for months or years.

-

Aliquotting: If received in a large bottle, it is best practice to aliquot the material into smaller, single-use volumes in a glovebox or under a steady stream of inert gas. This prevents repeated exposure of the bulk material to the atmosphere.

-

Container & Atmosphere: Use borosilicate glass ampoules or vials with high-quality PTFE-lined caps. After filling, flush the headspace thoroughly with argon.

-

Sealing:

-

Ampoules: Flame-seal the glass ampoule under a positive pressure of inert gas for the most secure long-term storage.

-

Vials: Tightly screw the cap and wrap securely with Parafilm®.

-

-

Temperature Control: Store the sealed containers in a refrigerator or freezer dedicated to chemical storage, maintained at 2-8°C . Do not store at temperatures below the compound's freezing point unless flash-frozen to prevent slow crystallization, which can exclude impurities into the liquid phase.

-

Labeling: Clearly label each container with the compound name, date of storage, and purity at the time of storage.

The following workflow provides a decision-making guide for the proper storage of Ethyl hept-2-ynoate.

Caption: Decision workflow for Ethyl hept-2-ynoate storage.

Self-Validating Systems and Purity Verification

No storage protocol is infallible. It is crucial to incorporate purity verification as part of a self-validating workflow.

-

Upon Receipt: Always verify the purity of a new batch of Ethyl hept-2-ynoate via ¹H NMR, GC-MS, or another suitable analytical technique before use.

-

After Long-Term Storage: Before using a sample that has been stored for an extended period (>6 months), it is highly recommended to re-analyze its purity. Look for the appearance of new peaks corresponding to hydrolysis products (e.g., a broad peak for the carboxylic acid proton in ¹H NMR) or oligomeric materials.

-

Visual Inspection: While not a substitute for analytical methods, visually inspect the liquid before use. Any change in color, clarity, or viscosity is a red flag indicating potential degradation.

By adhering to these rigorous storage protocols and verification steps, researchers can ensure the high purity of Ethyl hept-2-ynoate, leading to more reliable, reproducible, and successful experimental outcomes.

References

- A Comparative Guide to the Reactivity of Terminal vs. Internal Alkynes in Cycloaddition Reactions. (n.d.). Benchchem.

- Chemistry LibreTexts. (2021, December 15). 10.8: Alkynes.

- Study.com. (n.d.). Alkyne Functional Group & Reactions | Overview & Examples.

- Oligomerization and cyclization reactions of acetylene. (n.d.). RSC Publishing.

- Maitlis, P. M. (1976). The palladium(II)-induced oligomerization of acetylenes: an organometallic detective story. Accounts of Chemical Research, 9(3), 93-99.

- Thermo Fisher Scientific. (2025, September 19). SAFETY DATA SHEET - Ethyl 2-heptynoate.

- Pure and Applied Chemistry. (n.d.). THE OLIGOMERIZATION OF ACETYLENES INDUCED BY METALS OF THE NICKEL TRIAD.

- Researcher.Life. (2005, January 1). Oligomerization and cyclization reactions of acetylene. R Discovery.

- SAFETY DATA SHEET - Heptanoic acid, ethyl ester. (2025, December 19).

- Karpiniec, S. S., McGuinness, D. S., Patel, J., & Davies, N. W. (2009). Acetylene Oligomerization with Metallocene Catalysts and Triethylaluminum: The Peculiar Course of the Aufbau Reaction with Acetylene. Organometallics, 28(21), 6342-6350.

- Chemical Bull. (2025, October 31). Material Safety Data Sheet (MSDS) Ethyl Heptoate.

- Metasci. (n.d.). Safety Data Sheet Ethyl heptanoate.

- PubChem. (n.d.). Ethyl hept-2-ynoate.

- Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). trans-Hydroboration vs. 1,2-reduction: divergent reactivity of ynones and ynoates in Lewis-base-catalyzed reactions with pinacolborane.

- Wikipedia. (n.d.). Ynone.

Sources

- 1. Ethyl hept-2-ynoate | C9H14O2 | CID 85647 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Alkyne Functional Group & Reactions | Overview & Examples - Lesson | Study.com [study.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Oligomerization and cyclization reactions of acetylene - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. publications.iupac.org [publications.iupac.org]

- 8. fishersci.com [fishersci.com]

Chemical Identification and Core Properties

An In-depth Technical Guide to the Safe Handling of Ethyl hept-2-ynoate

For researchers and scientists engaged in drug development and organic synthesis, a thorough understanding of the safety profile of all reagents is paramount. Ethyl hept-2-ynoate (CAS No. 16930-95-3) is a valuable intermediate, yet its toxicological properties are not extensively documented. This guide provides a comprehensive overview of its known safety data, outlines field-proven protocols for safe handling and emergency response, and explains the scientific rationale behind these recommendations. The central principle of this guide is to treat the substance with the caution appropriate for a compound with an incomplete toxicological profile.

A precise understanding of the molecule's identity and fundamental physical characteristics is the foundation of a robust safety assessment.

-

IUPAC Name: ethyl hept-2-ynoate[1]

-

Synonyms: Ethyl 2-heptynoate, 2-Heptynoic acid, ethyl ester[1]

-

Molecular Formula: C₉H₁₄O₂[1]

-

Molecular Weight: 154.21 g/mol [1]

Table 1: Physical and Chemical Properties of Ethyl hept-2-ynoate

| Property | Value | Source |

| Physical State | Liquid | [2] |

| Appearance | Colorless | [2] |

| Odor | No information available | [2] |

| Boiling Point | 193 - 194 °C / 379.4 - 381.2 °F | [2] |

| Water Solubility | Insoluble | [2] |

| Flash Point | No information available | [2] |

| Density | No data available |

Hazard Identification and Risk Assessment

Based on available Safety Data Sheets, Ethyl hept-2-ynoate is not currently classified as a hazardous substance under GHS criteria.[2] However, the absence of a formal classification is not an affirmation of safety. It primarily indicates a lack of comprehensive testing data. For a research audience, this data gap is critical; the compound must be handled as if it were potentially hazardous until proven otherwise.

Key Hazard Considerations:

-

Acute Toxicity: No data available.[2]

-

Skin Corrosion/Irritation: No data available.[2]

-

Serious Eye Damage/Irritation: No data available.[2]

-

Respiratory or Skin Sensitization: No data available.[2]

-

Carcinogenicity: No known carcinogenic chemicals are present in the product.[2]

-

Germ Cell Mutagenicity: No data available.[2]

The primary risk associated with Ethyl hept-2-ynoate stems from this uncertainty. Therefore, all handling protocols should be designed to minimize any potential exposure.

Emergency Response Protocols

In the event of an accidental exposure, immediate and correct first aid is critical. The following protocols are based on established best practices for chemical laboratory safety.

First Aid Measures

The immediate objective of first aid is to minimize absorption and exposure by flushing the affected area and seeking prompt medical evaluation.

-

Eye Contact:

-

Immediately begin flushing the eye(s) with copious amounts of water for at least 15 minutes.[2][3][4] Use an emergency eyewash station if available.

-

While flushing, hold the eyelids open to ensure water reaches all surfaces of the eye and eyelid.[3][4]

-

Do not attempt to neutralize the chemical.

-

After 15 minutes of flushing, seek immediate medical attention.[2]

-

-

Skin Contact:

-

Inhalation:

-

Ingestion:

Caption: First Aid Response Workflow for Chemical Exposure.

Fire-Fighting Measures

While flash point data is unavailable, standard procedures for combustible organic liquids should be followed.

-

Suitable Extinguishing Media: Use extinguishing measures appropriate for the local circumstances and surrounding environment, such as water spray, alcohol-resistant foam, dry chemical, or carbon dioxide (CO₂).[6][7]

-

Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide and carbon dioxide.[2][7]

-

Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[7]

Safe Handling and Exposure Control

The most effective safety strategy is to prevent exposure. This is achieved through a combination of engineering controls, administrative procedures, and personal protective equipment (PPE), often referred to as the "Hierarchy of Controls."

Caption: The Hierarchy of Controls for mitigating laboratory hazards.

Engineering Controls

The primary method for controlling exposure to vapors and aerosols is through robust engineering controls.

-

Ventilation: Always handle Ethyl hept-2-ynoate inside a certified chemical fume hood to ensure adequate ventilation.[6]

-

Safety Equipment: Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[8]

Handling and Storage Procedures

-

Handling:

-

Storage:

Personal Protective Equipment (PPE)

Given the lack of toxicological data, a conservative approach to PPE is required. PPE is the last line of defense and must be used in conjunction with engineering controls.[9]

-

Eye and Face Protection: Wear chemical safety goggles that conform to ANSI Z87.1 or European Standard EN166.[8][9] A face shield may be required for splash hazards.[9]

-

Skin and Body Protection:

-

Gloves: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber). Always inspect gloves before use and remove them carefully to avoid skin contamination.[5] Consult glove manufacturer data for breakthrough times.

-

Lab Coat: A standard laboratory coat should be worn.[9] For handling larger quantities, a chemical-resistant apron may be advisable.

-

-